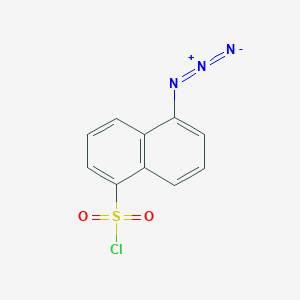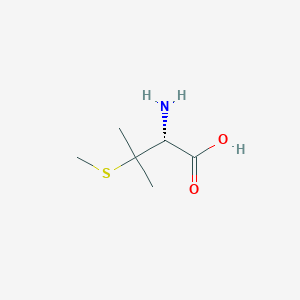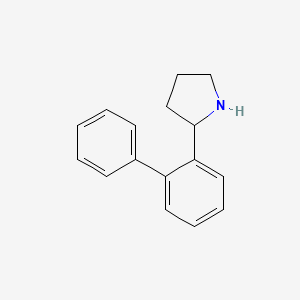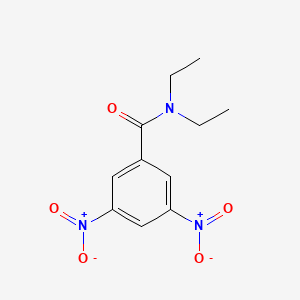
5-azidonaphthalene-1-sulfonyl Chloride
Overview
Description
5-Azidonaphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C10H6ClN3O2S and a molecular weight of 267.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azidonaphthalene-1-sulfonyl Chloride can be synthesized from 1-azidonaphthalene-5-sulfonate . The synthesis involves the conversion of the sulfonate group to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Azidonaphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Cycloaddition Reactions: The reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes and are carried out under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Triazoles: Formed by the cycloaddition reaction with alkynes.
Scientific Research Applications
5-Azidonaphthalene-1-sulfonyl Chloride has numerous applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including heterocycles and polymers.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Azidonaphthalene-1-sulfonyl Chloride involves the reactivity of its functional groups:
Azido Group: The azido group can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to covalent modification of biomolecules.
Sulfonyl Chloride Group: The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate linkages, facilitating the attachment of the compound to target molecules.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride): Similar in structure but contains a dimethylamino group instead of an azido group.
1-Azido-5-naphthalenesulfonyl Chloride: Another azido-substituted naphthalene sulfonyl chloride with a different substitution pattern.
Uniqueness
5-Azidonaphthalene-1-sulfonyl Chloride is unique due to the presence of both azido and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The azido group allows for photoaffinity labeling, while the sulfonyl chloride group enables the formation of stable covalent bonds with nucleophiles.
Properties
IUPAC Name |
5-azidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)13-14-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJTAQRWSIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376318 | |
| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73936-73-9 | |
| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)







